
(4-(4-Methylbenzyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methylbenzyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methylbenzyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Methylbenzyl)phenyl)boronic acid typically involves the reaction of 4-(4-methylbenzyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(4-Methylbenzyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products are biaryl or substituted alkenes.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Boronic acids can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Boronic Esters: Formed from esterification reactions.
Applications De Recherche Scientifique
(4-(4-Methylbenzyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the development of enzyme inhibitors and probes for biological studies.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly as enzyme inhibitors in the treatment of diseases such as cancer and diabetes.
Industry: Used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its versatility in organic synthesis.
Mécanisme D'action
The mechanism of action of (4-(4-Methylbenzyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
The molecular targets and pathways involved in other applications, such as enzyme inhibition, depend on the specific biological context and the nature of the boronic acid derivative.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group, offering different reactivity and selectivity in organic synthesis.
4-Formylphenylboronic Acid: Contains a formyl group, used in the synthesis of various organic compounds.
Uniqueness: (4-(4-Methylbenzyl)phenyl)boronic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective.
Propriétés
Formule moléculaire |
C14H15BO2 |
|---|---|
Poids moléculaire |
226.08 g/mol |
Nom IUPAC |
[4-[(4-methylphenyl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-11-2-4-12(5-3-11)10-13-6-8-14(9-7-13)15(16)17/h2-9,16-17H,10H2,1H3 |
Clé InChI |
FJCRTFUBRWACOA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CC2=CC=C(C=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


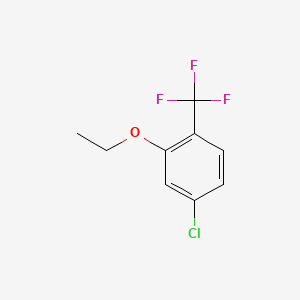

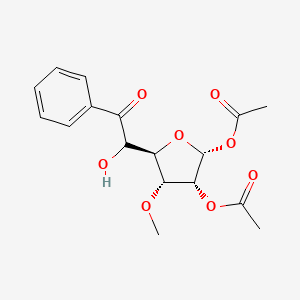

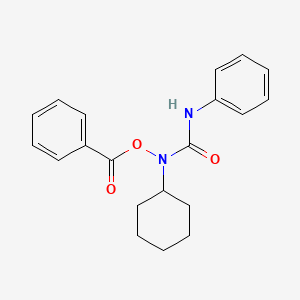

![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)
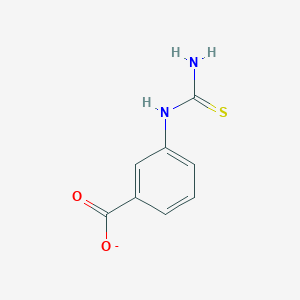

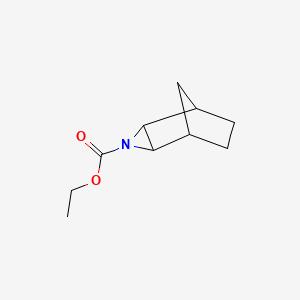
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
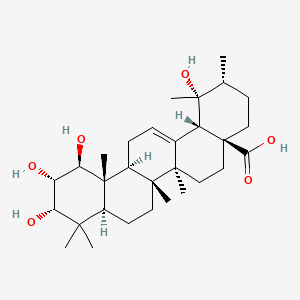
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)

